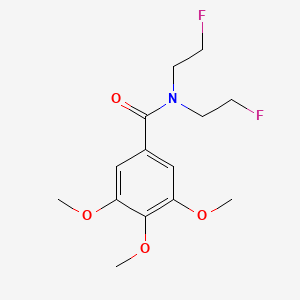![molecular formula C24H46O3 B15290707 2,2-Dimethyl-4-{[(octadec-9-en-1-yl)oxy]methyl}-1,3-dioxolane CAS No. 22610-35-1](/img/structure/B15290707.png)
2,2-Dimethyl-4-{[(octadec-9-en-1-yl)oxy]methyl}-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4-{[(octadec-9-en-1-yl)oxy]methyl}-1,3-dioxolane is a chemical compound with the molecular formula C24H46O3 and a molecular weight of 382.63 g/mol. This compound is an intermediate in the synthesis of glycerol 1-oleyl ether, a surfactant that forms micellar solutions and hexagonal liquid crystal phases in solution. It is also used as a host to grow membrane proteins.
Preparation Methods
The synthesis of 2,2-Dimethyl-4-{[(octadec-9-en-1-yl)oxy]methyl}-1,3-dioxolane involves the reaction of octadec-9-en-1-ol with 2,2-dimethyl-1,3-dioxolane-4-methanol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Chemical Reactions Analysis
2,2-Dimethyl-4-{[(octadec-9-en-1-yl)oxy]methyl}-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts.
Scientific Research Applications
2,2-Dimethyl-4-{[(octadec-9-en-1-yl)oxy]methyl}-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of surfactants and other complex molecules.
Biology: The compound serves as a host for growing membrane proteins, which are crucial for studying cellular processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It is used in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-{[(octadec-9-en-1-yl)oxy]methyl}-1,3-dioxolane involves its interaction with specific molecular targets and pathways. As a surfactant intermediate, it helps in forming micellar solutions and liquid crystal phases, which are essential for various industrial and biological applications. The molecular targets include membrane proteins and other cellular components that interact with the compound to facilitate its effects.
Comparison with Similar Compounds
2,2-Dimethyl-4-{[(octadec-9-en-1-yl)oxy]methyl}-1,3-dioxolane can be compared with similar compounds such as:
Glycerol 1-oleyl ether: Another surfactant with similar properties but different molecular structure.
2,2-Dimethyl-1,3-dioxolane-4-methanol: A precursor in the synthesis of the compound.
Octadec-9-en-1-ol: The starting material for the synthesis. The uniqueness of this compound lies in its specific structure, which allows it to form micellar solutions and liquid crystal phases, making it valuable for various applications.
Properties
CAS No. |
22610-35-1 |
|---|---|
Molecular Formula |
C24H46O3 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
2,2-dimethyl-4-(octadec-9-enoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C24H46O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-21-23-22-26-24(2,3)27-23/h11-12,23H,4-10,13-22H2,1-3H3 |
InChI Key |
ONGCAPZNZXGPGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC1COC(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


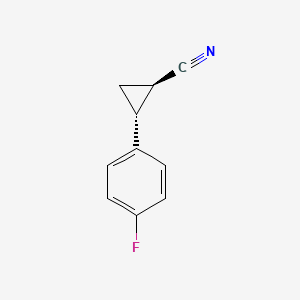
![2-Hydroxy-N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B15290635.png)
![4-[[[3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl]amino]butanoic Acid](/img/structure/B15290640.png)
![(3aR,5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-5-ethynyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B15290642.png)
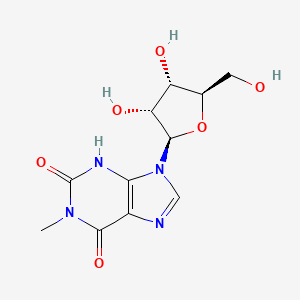
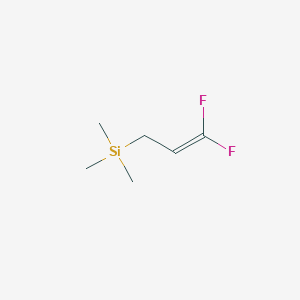
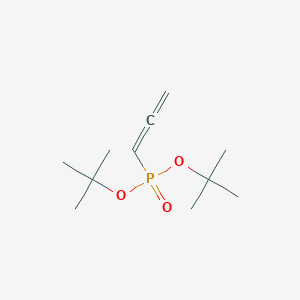
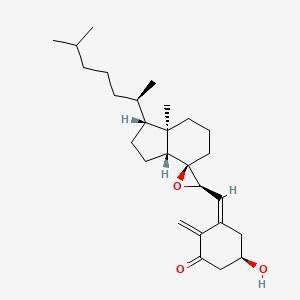
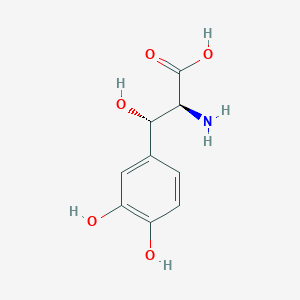
![2-(5-{[(tert-butoxy)carbonyl]amino}-1H-indol-1-yl)aceticacid](/img/structure/B15290693.png)
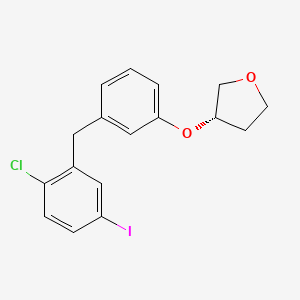
![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B15290700.png)
